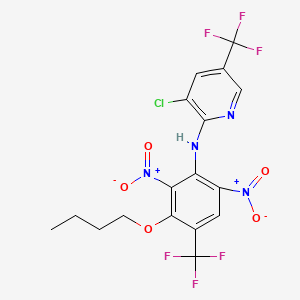
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, trifluoromethyl, and butoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinamine core, followed by the introduction of the butoxy, nitro, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with the reagents used.
化学反应分析
Types of Reactions
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups in place of the chloro or trifluoromethyl groups.
科学研究应用
2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its diverse functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, while the pyridinamine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 2-Pyridinamine, N,N,3,6-tetramethyl-
- N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl) pyridin-2-amine
Uniqueness
Compared to similar compounds, 2-Pyridinamine, N-(3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-chloro-5-(trifluoromethyl)- is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. Additionally, the combination of multiple functional groups in a single molecule provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
79614-95-2 |
|---|---|
分子式 |
C17H13ClF6N4O5 |
分子量 |
502.8 g/mol |
IUPAC 名称 |
N-[3-butoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-chloro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H13ClF6N4O5/c1-2-3-4-33-14-9(17(22,23)24)6-11(27(29)30)12(13(14)28(31)32)26-15-10(18)5-8(7-25-15)16(19,20)21/h5-7H,2-4H2,1H3,(H,25,26) |
InChI 键 |
PJBCTWXGXDEKCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


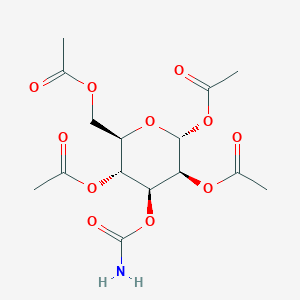
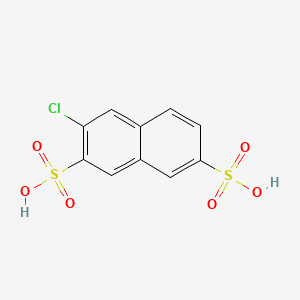

![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

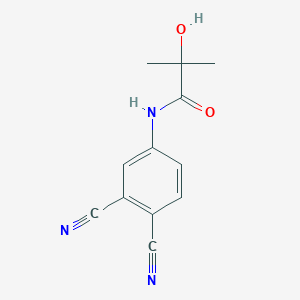
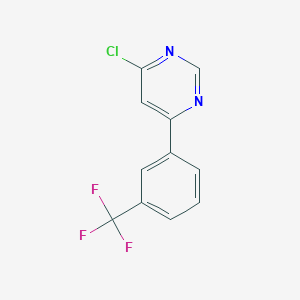
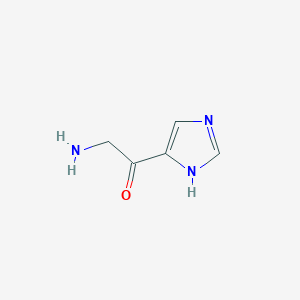
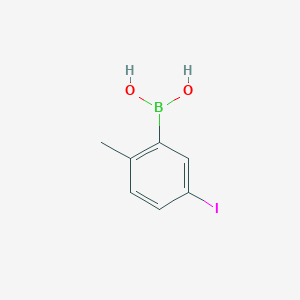

![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
